1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-13(2)17-9-14(10-18-13)7-15(8-14)12(16)6-11-4-3-5-19-11/h3-5H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRGTFORAKVGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CC3=CC=CS3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone (CAS Number: 1396684-76-6) is a complex organic compound notable for its unique spirocyclic structure, which integrates both nitrogen and oxygen atoms along with a thiophene moiety. This structural complexity suggests potential biological activities that warrant investigation in medicinal chemistry.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₉NO₃S
- Molecular Weight : 281.37 g/mol
- Structure : The spirocyclic framework contributes to its diverse reactivity and potential interactions with biological targets.
Antimicrobial Activity
Preliminary investigations suggest that compounds with similar spirocyclic structures may exhibit antimicrobial properties. For instance, studies have indicated that spirocyclic compounds can inhibit the growth of various pathogens. However, specific data on the antimicrobial activity of this compound is sparse.
Anticancer Potential
Research into structurally related compounds has revealed potential anticancer activities. For example, spirocyclic inhibitors have shown promise against cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival. Future studies are necessary to elucidate whether this compound possesses similar properties.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds can provide insights into the biological activity of this compound. Below is a table summarizing some related compounds and their reported activities:
| Compound Name | Structure Characteristics | Reported Biological Activity |
|---|---|---|
| 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | Similar spirocyclic structure | Antimicrobial activity reported |
| 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one | Contains phenylthio group | Potential anticancer effects |
| 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) derivatives | Various substituents | Diverse pharmacological activities |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of spirocyclic compounds for their biological activities:
- Study on Spirocyclic Inhibitors : A series of spirocyclic inhibitors were synthesized and evaluated for their efficacy against viral targets such as SARS-CoV and MERS-CoV. Results indicated significant inhibitory activity in the submicromolar range without cytotoxic effects .
- Anticancer Activity Assessment : Related compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
- Antimicrobial Studies : Compounds sharing structural features with this compound have demonstrated effective antimicrobial properties against pathogenic fungi and bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The target compound belongs to a family of spirocyclic ethanones with variations in substituents on the ethanone moiety. Key analogs include:
Key Observations :
- Substitution with thiophen-2-yl or arylthio groups (e.g., 4-fluorophenylthio) introduces π-π stacking capabilities, which may influence binding to aromatic residues in biological targets .
Target Compound and Analogs:
- Spirocyclic Core Synthesis: The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane ring is typically constructed via cyclization reactions using diketones or diols with amines under acidic conditions.
- Ethanone Functionalization: The thiophen-2-yl group is introduced via nucleophilic substitution or Friedel-Crafts acylation. For example, Compound 22 was synthesized by reacting 2-(thiophen-2-yl)ethanone with 1-(4-(4-trifluoromethylphenyl)piperazine under basic conditions .
Comparison with Non-Spiro Analogs:
- Compound 7f (1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone): Synthesized via nucleophilic substitution between a benzo[b]thiophene derivative and 1-(4-nitrophenyl)piperazine, yielding a 69% isolated yield .
- Compound 8a (1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol): Produced via NaBH₄ reduction of a ketone intermediate, achieving a 68.3% yield .
Key Differences :
Physicochemical and Spectroscopic Properties
Notes:
Pharmacological and Application Insights
- Spirocyclic Analogs : The rigidity of the spirocyclic core may enhance selectivity for CNS targets (e.g., serotonin or dopamine receptors) compared to flexible piperazine-containing analogs like Compound 22 .
- Thiophene-Containing Compounds: Thiophene rings improve bioavailability by mimicking endogenous aromatic substrates. For example, Compound 7f showed moderate activity in preliminary receptor-binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
